molecular formula C10H9FO2 B13915489 2-(1-Fluorocyclopropyl)benzoic acid

2-(1-Fluorocyclopropyl)benzoic acid

Cat. No.: B13915489
M. Wt: 180.17 g/mol
InChI Key: NYKOSDJUBUBKOF-UHFFFAOYSA-N
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Description

2-(1-Fluorocyclopropyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1-fluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluorocyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, where a 1-fluorocyclopropyl stannane reagent is coupled with an aryl halide under palladium catalysis . This method is advantageous due to its mild reaction conditions and the stability of the fluorocyclopropyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluorocyclopropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different carboxylic acid derivatives.

Scientific Research Applications

2-(1-Fluorocyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclopropyl)benzoic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The benzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Fluorocyclopropyl)benzoic acid is unique due to the presence of both a fluorine atom and a cyclopropyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-(1-fluorocyclopropyl)benzoic acid

InChI

InChI=1S/C10H9FO2/c11-10(5-6-10)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13)

InChI Key

NYKOSDJUBUBKOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2C(=O)O)F

Origin of Product

United States

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